8,9-Dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol is a member of the pyrazolo[1,5-a]pyrazine family, which are heterocyclic compounds containing nitrogen atoms in their ring structures. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound's structural complexity allows for significant modifications that can enhance its pharmacological profiles.
This compound is classified as a pyrazolo[1,5-a]pyrazine derivative, which falls under the broader category of N-heterocyclic compounds. Pyrazines are known for their applications in pharmaceuticals and agrochemicals. The specific structure of 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol suggests potential utility in drug development due to its unique molecular characteristics .
The synthesis of 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol can be achieved through various methods:
The synthesis may face challenges such as regioselectivity and yield optimization, particularly when introducing substituents that affect electrophilicity. The use of electron-withdrawing groups can enhance yields by increasing the electrophilic character of reactants .
The molecular structure of 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol features:
The molecular formula is , with a molecular weight of approximately 218.22 g/mol.
The compound exhibits significant structural diversity due to the potential for substitution at various positions on the pyrazole ring. This flexibility allows for tailored modifications aimed at enhancing specific biological activities .
8,9-Dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol can undergo several chemical reactions:
The mechanism of action for compounds like 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol often involves interaction with biological targets such as enzymes or receptors:
The compound is typically characterized by:
Key chemical properties include:
8,9-Dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol has potential applications in:
Fused nitrogen-containing heterocycles constitute a cornerstone of pharmaceutical agents due to their versatile interactions with biological targets. These scaffolds offer three-dimensional complexity, enabling precise modulation of protein binding pockets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Pyrazolo[1,5-a]pyrazine derivatives exemplify this principle, displaying broad bioactivity profiles across therapeutic areas. Their significance is underscored by FDA-approved drugs and clinical candidates featuring similar cores, such as pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors (e.g., Nemiralisib) for respiratory diseases and corticotropin-releasing factor (CRF) antagonists for psychiatric disorders [2] [9]. The planar, electron-rich nature of these systems facilitates deep penetration into enzyme active sites, particularly kinases and GPCRs, making them indispensable in targeted therapy development [4] [9].
Table 1: Therapeutic Applications of Selected Fused N-Heterocycles
Heterocyclic Core | Biological Target | Therapeutic Area | Representative Agent |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | PI3Kδ Kinase | Asthma/COPD | Nemiralisib |
6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine | CRF1 Receptor | Anxiety/Depression | Preclinical candidates |
Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine | mTOR Kinase | Oncology | Development-phase agents |
Pyrazolo[1,5-a]pyrazine | Undefined multiple targets | Under investigation | CPL302253 (PI3Kδ) |
The 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol scaffold (C₉H₉N₃O, MW 175.19 g/mol) integrates three critical heterocyclic features: a pyrazole ring providing H-bond donor capacity via the N1-H group, a partially saturated pyrazine moiety enabling conformational flexibility, and a fused cyclopentane ring enhancing three-dimensionality [1] [5]. This unique architecture delivers three key advantages:
Table 2: Structural Comparison of Related Bicyclic Scaffolds
Scaffold | Ring Fusion | H-Bond Donors | H-Bond Acceptors | logP (Predicted) | Synthetic Accessibility |
---|---|---|---|---|---|
8,9-Dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol | 5-6 | 2 (OH, NH) | 3 | 0.85 | Moderate |
Pyrazolo[1,5-a]pyrimidine | 5-6 | 1 (NH) | 3 | 1.12 | High |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 5-6 | 1 (NH) | 2 | 0.78 | Challenging |
Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine | 5-5-6 | 1 (NH) | 4 | 1.45 | Low |
This scaffold has emerged as a privileged structure due to three compelling factors:
Table 3: Synthetic Intermediates and Their Applications
Intermediate | CAS Number | Molecular Formula | Key Transformations | Application in SAR |
---|---|---|---|---|
8,9-Dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol | 2098023-86-8 | C₉H₉N₃O | O-alkylation, phosphorylation | PI3Kδ inhibitor core |
1-Chloro-8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | 1565328-09-7 | C₉H₈ClN₃ | Suzuki coupling, amination | CRF1 antagonist precursors |
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives | Not specified | C₁₀H₁₃N₅O | Nucleophilic substitution at C7 | Kinase hinge-binding motif development |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3